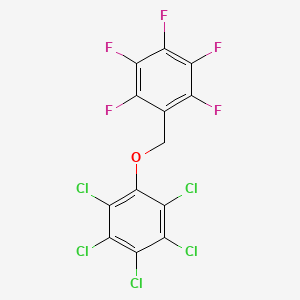
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene: is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a pentachlorophenoxy methyl group. This unique structure imparts distinct chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a pentachlorophenoxy methyl halide under controlled conditions. The reaction is often carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The presence of multiple halogens makes it susceptible to oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene involves its interaction with various molecular targets. The compound’s multiple halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making the compound of interest in fields such as medicinal chemistry and molecular biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- Pentafluorophenyl isothiocyanate
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
Uniqueness
Compared to similar compounds, 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. This combination of halogens can lead to unique reactivity patterns and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87002-11-7 |
|---|---|
Molekularformel |
C13H2Cl5F5O |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H2Cl5F5O/c14-3-4(15)6(17)13(7(18)5(3)16)24-1-2-8(19)10(21)12(23)11(22)9(2)20/h1H2 |
InChI-Schlüssel |
FCMKQAHKFWEVOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


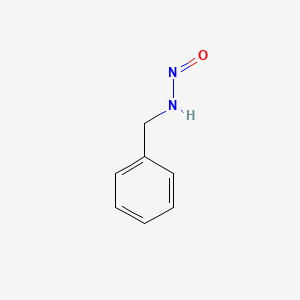
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
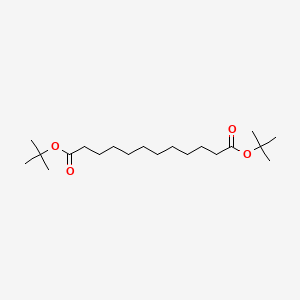
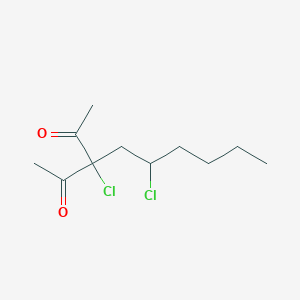
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
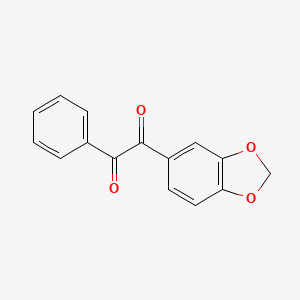
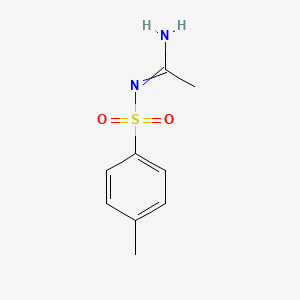
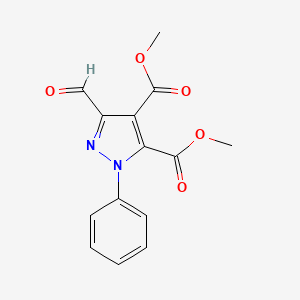
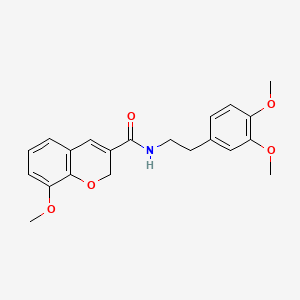
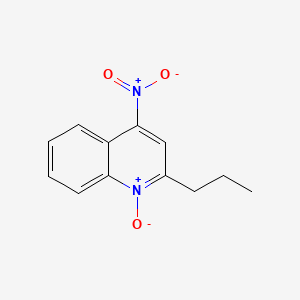
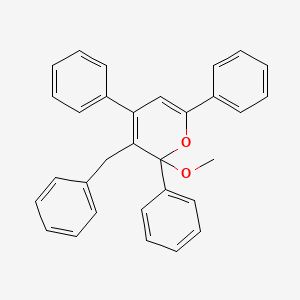
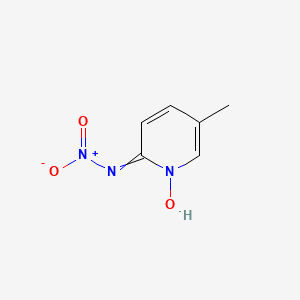
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
